molecular formula C19H14N2OS2 B3035077 4-Amino-5-benzoyl-2-(benzylsulfanyl)-3-thiophenecarbonitrile CAS No. 299165-93-8

4-Amino-5-benzoyl-2-(benzylsulfanyl)-3-thiophenecarbonitrile

Cat. No.: B3035077
CAS No.: 299165-93-8
M. Wt: 350.5 g/mol
InChI Key: YWSVGEAQMMJGCH-UHFFFAOYSA-N
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Description

4-Amino-5-benzoyl-2-(benzylsulfanyl)-3-thiophenecarbonitrile is a heterocyclic compound that contains a thiophene ring. Thiophene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

The synthesis of 4-Amino-5-benzoyl-2-(benzylsulfanyl)-3-thiophenecarbonitrile typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the thiophene ring.

Chemical Reactions Analysis

4-Amino-5-benzoyl-2-(benzylsulfanyl)-3-thiophenecarbonitrile undergoes various types of chemical reactions including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-5-benzoyl-2-(benzylsulfanyl)-3-thiophenecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-5-benzoyl-2-(benzylsulfanyl)-3-thiophenecarbonitrile involves its interaction with various molecular targets. For instance, it can inhibit the formation of free radicals, thereby exhibiting antioxidant properties . Additionally, it can interact with microbial cell membranes, leading to antimicrobial effects. The exact molecular pathways involved in its anticancer and anti-inflammatory activities are still under investigation.

Comparison with Similar Compounds

Similar compounds to 4-Amino-5-benzoyl-2-(benzylsulfanyl)-3-thiophenecarbonitrile include other thiophene derivatives such as:

Properties

IUPAC Name

4-amino-5-benzoyl-2-benzylsulfanylthiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS2/c20-11-15-16(21)18(17(22)14-9-5-2-6-10-14)24-19(15)23-12-13-7-3-1-4-8-13/h1-10H,12,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSVGEAQMMJGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201171383
Record name 4-Amino-5-benzoyl-2-[(phenylmethyl)thio]-3-thiophenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201171383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299165-93-8
Record name 4-Amino-5-benzoyl-2-[(phenylmethyl)thio]-3-thiophenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299165-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-benzoyl-2-[(phenylmethyl)thio]-3-thiophenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201171383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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